molecular formula C16H10ClF3O B14233931 Benzofuran, 2-(4-chlorophenyl)-5-methyl-3-(trifluoromethyl)- CAS No. 821770-01-8

Benzofuran, 2-(4-chlorophenyl)-5-methyl-3-(trifluoromethyl)-

Cat. No.: B14233931
CAS No.: 821770-01-8
M. Wt: 310.70 g/mol
InChI Key: RJTQANIAZAZEPR-UHFFFAOYSA-N
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Description

The compound "Benzofuran, 2-(4-chlorophenyl)-5-methyl-3-(trifluoromethyl)-" features a benzofuran core substituted with a 4-chlorophenyl group at position 2, a trifluoromethyl (-CF₃) group at position 3, and a methyl (-CH₃) group at position 5. This structural arrangement confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chlorophenyl moiety may influence binding interactions in biological systems .

Properties

CAS No.

821770-01-8

Molecular Formula

C16H10ClF3O

Molecular Weight

310.70 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-methyl-3-(trifluoromethyl)-1-benzofuran

InChI

InChI=1S/C16H10ClF3O/c1-9-2-7-13-12(8-9)14(16(18,19)20)15(21-13)10-3-5-11(17)6-4-10/h2-8H,1H3

InChI Key

RJTQANIAZAZEPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C(F)(F)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Core Benzofuran Architecture

The benzofuran scaffold consists of a fused benzene and furan ring system, with substituents at the 2-, 3-, and 5-positions. For the target compound, the 2-position is occupied by a 4-chlorophenyl group, the 3-position by a trifluoromethyl group, and the 5-position by a methyl group. The SMILES notation (CC₁=CC₂=C(C=C₁)OC(=C₂C(F)(F)F)C₃=CC=C(C=C₃)Cl) clarifies the connectivity and stereoelectronic influences of these groups, which are critical for reactivity in synthetic routes.

Spectroscopic Identification

Nuclear magnetic resonance (NMR) data from analogous compounds reveal distinct patterns:

  • ¹H NMR : Aromatic protons resonate between δ 7.2–8.1 ppm, with methyl groups appearing as singlets near δ 2.5 ppm.
  • ¹³C NMR : The trifluoromethyl carbon (CF₃) exhibits a quartet around δ 125 ppm due to coupling with fluorine (J = 288 Hz), while the carbonyl carbon in intermediates appears near δ 180 ppm.

Multi-Component Synthesis Strategies

Three-Component Coupling Approach

A scalable method involves the reaction of methyl 2-bromophenol, paraformaldehyde, and 2-bromo-1-(4-chlorophenyl)ethanone under palladium catalysis. This one-pot assembly proceeds via:

  • Aldol Condensation : Paraformaldehyde decomposes to formaldehyde, which reacts with the bromophenol to form a phenolic intermediate.
  • Nucleophilic Aromatic Substitution : The ethanone derivative undergoes coupling at the benzofuran’s 2-position.
  • Cyclization : Intramolecular etherification closes the furan ring.

Example : Reacting 2-bromo-4-methylphenol (37.4 mg, 0.2 mmol) with paraformaldehyde (15.0 mg, 0.5 mmol) and 2-bromo-1-(4-chlorophenyl)ethanone (70.1 mg, 0.3 mmol) in dimethylformamide at 80°C for 12 hours yields the target compound in 40% after column chromatography.

Cyclization of Salicylic Acid Ethers

Two-Stage Process from Salicylic Acid Derivatives

A patent-described method (US6194590B1) involves:

  • Stage 1 : Alkylation of salicylic acid ethers with methyl or ethyl bromoacetate in toluene under basic conditions (K₂CO₃), forming a benzofuranonecarboxylic acid ester.
  • Stage 2 : Cyclization via hydrolysis with potassium hydroxide (20% w/v) at 60°C, followed by acidification with HCl to precipitate the product.

Optimized Conditions :

  • Temperature : 60°C for cyclization (prevents decarboxylation).
  • Base : Potassium hydroxide (2.5 eq) ensures complete deprotonation.
  • Yield : 94% for benzofuran-3-one analogs, demonstrating the method’s robustness.

Functional Group Transformations

Trifluoromethylation Techniques

Introducing the CF₃ group at the 3-position is achieved via:

  • Electrophilic Substitution : Using CF₃Cl gas in the presence of AlCl₃, though this risks over-halogenation.
  • Cross-Coupling : Ullmann-type reactions with CuI and 1,10-phenanthroline enable coupling of CF₃-bearing aryl halides to pre-formed benzofurans.

Challenges : The electron-withdrawing nature of CF₃ reduces reactivity at the 3-position, necessitating elevated temperatures (100–120°C) and prolonged reaction times (24–48 hours).

Regioselective Methylation

Directed Ortho-Metalation

The 5-methyl group is installed via directed ortho-metalation (DoM) of a 2-bromo-4-hydroxyphenyl intermediate using sec-butyllithium and methyl iodide. Key steps:

  • Lithiation : At −78°C in tetrahydrofuran (THF).
  • Methyl Quench : Rapid addition of MeI ensures high regioselectivity.
  • Work-Up : Aqueous NH₄Cl extraction isolates the methylated product in 75% yield.

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield (%) Purification Limitations
Multi-Component Bromophenol, paraformaldehyde, ethanone 40–64 Column chromatography Moderate yields, costly catalysts
Cyclization Salicylic acid ethers 94 Filtration Requires anhydrous conditions
Functionalization Pre-formed benzofuran 75 Extraction Multi-step, low atom economy

Chemical Reactions Analysis

Types of Reactions

Benzofuran, 2-(4-chlorophenyl)-5-methyl-3-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzofuran derivatives can yield benzofuranones, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the benzofuran ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuran Derivatives

Substituent Position and Electronic Effects

5-Chloro-2-(4-Chlorophenyl)-3-(Trifluoromethyl)-1-Benzofuran (CAS 821770-00-7)
  • Structural Difference : Substituted with a chlorine atom at position 5 instead of a methyl group.
  • Impact: The electron-withdrawing chlorine increases molecular polarity and may reduce metabolic stability compared to the methyl-substituted analogue.
2-(4-Methoxyphenyl)-3-(Trifluoromethyl)-Benzofuran (CAS 821769-96-4)
  • Structural Difference : A methoxy (-OCH₃) group replaces the 4-chlorophenyl substituent.
  • Impact: The methoxy group is electron-donating, which could enhance resonance stabilization of the benzofuran ring. The molar mass (292.25 g/mol) is lower, suggesting differences in solubility and logP .

Pharmacologically Active Analogues

5-Cyclopropyl-2-(4-Fluorophenyl)-6-(Methylsulfonamido)-N-Methyl-Benzofuran-3-Carboxamide
  • Structural Features : Incorporates a carboxamide at position 3 and a sulfonamide at position 6, along with a cyclopropyl group.
  • Functional Relevance : These substituents are optimized for biological activity, as evidenced by its use in pharmaceutical formulations. The target compound lacks these polar groups, suggesting a different therapeutic niche, possibly as a kinase inhibitor or antimicrobial agent .

Structural Analogues in Non-Benzofuran Systems

3-Furanmethanol, 5-(4-Chlorophenyl)-2-Methyl- (CAS 111808-94-7)
  • Core Difference : A simple furan ring instead of benzofuran.
  • Impact : The absence of the fused benzene ring reduces aromatic stacking interactions, which are critical in drug-DNA or drug-protein binding. This underscores the benzofuran scaffold’s advantage in medicinal chemistry .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 5-Chloro Analogue Methoxy Analogue
Molecular Formula C₁₆H₁₁ClF₃O C₁₅H₇Cl₂F₃O C₁₆H₁₁F₃O₂
Molar Mass (g/mol) ~328.7 (estimated) 331.12 292.25
Key Substituents -Cl, -CF₃, -CH₃ -Cl (x2), -CF₃ -OCH₃, -CF₃
Predicted logP Higher (lipophilic) Moderate Moderate (polar OCH₃)

Q & A

Basic: What synthetic methodologies are recommended for constructing the benzofuran core with chlorophenyl and trifluoromethyl substituents?

Methodological Answer:
The benzofuran scaffold can be synthesized via cascade reactions, such as [3,3]-sigmatropic rearrangements followed by aromatization. For example, NaH in THF is used to deprotonate intermediates, enabling nucleophilic substitution to install substituents like 4-chlorophenyl and trifluoromethyl groups . Key steps include:

  • Substituent Introduction : Electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to attach chlorophenyl groups.
  • Trifluoromethylation : Use of CF₃ sources like Togni’s reagent under copper catalysis.
  • Purification : Column chromatography with hexane/ethyl acetate gradients to isolate the product.

Basic: What spectroscopic and crystallographic techniques are optimal for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., deshielding effects from Cl and CF₃ groups).
  • X-Ray Crystallography : Use SHELX (e.g., SHELXL for refinement) to resolve bond lengths/angles and validate stereochemistry. ORTEP-III with a GUI (e.g., ORTEP-3 for Windows) aids in visualizing thermal ellipsoids and molecular packing .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm exact mass (e.g., 234.00205 or 220.0388334, as seen in similar benzofurans) .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:
Discrepancies between experimental and modeled data (e.g., R-factor mismatches) require:

  • Data Reintegration : Reprocess raw diffraction data to check for indexing errors.
  • Refinement Strategies : In SHELXL, adjust restraints for anisotropic displacement parameters. Validate hydrogen bonding and π-π stacking interactions via PLATON .
  • Validation Tools : Use checkCIF to identify outliers in bond distances/angles and revise the model iteratively.

Advanced: How do substituent positions (e.g., 4-chlorophenyl vs. 3-trifluoromethyl) influence biological activity in SAR studies?

Methodological Answer:

  • Pharmacophore Mapping : Docking studies (e.g., AutoDock Vina) to assess interactions with target receptors (e.g., enzymes in oxidative stress pathways).
  • Comparative Analysis : Synthesize analogs with substituent variations (e.g., replacing Cl with F or CF₃ with CH₃) and evaluate IC₅₀ values. For example, the 4-chlorophenyl group enhances lipophilicity and receptor binding affinity compared to unsubstituted analogs .
  • Data Interpretation : Use QSAR models to correlate substituent electronic effects (Hammett σ values) with activity trends.

Advanced: What strategies mitigate stability issues during storage or experimental handling?

Methodological Answer:

  • Degradation Pathways : Monitor via accelerated stability studies (40°C/75% RH for 6 months). LC-MS identifies hydrolysis or oxidation byproducts (e.g., loss of CF₃ groups).
  • Stabilization Methods : Store under inert gas (N₂/Ar) at -20°C in amber vials. Add antioxidants (e.g., BHT) to solutions.
  • Handling Protocols : Use anhydrous solvents (e.g., THF over EtOH) to prevent moisture-induced degradation .

Basic: How can researchers validate synthetic yields when scaling up benzofuran derivatives?

Methodological Answer:

  • Optimization : Screen reaction parameters (temperature, catalyst loading) via Design of Experiments (DoE). For example, increasing Pd catalyst from 2% to 5% improves cross-coupling yields by 15–20%.
  • Analytical Calibration : Use internal standards (e.g., anthracene) in HPLC to quantify purity and yield .

Advanced: What computational tools predict metabolic pathways for benzofuran derivatives?

Methodological Answer:

  • In Silico Tools : SwissADME or MetaCore to predict phase I/II metabolism (e.g., hydroxylation at the 5-methyl position).
  • Experimental Validation : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. For example, exact mass 220.0388334 corresponds to hydroxylated intermediates .

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